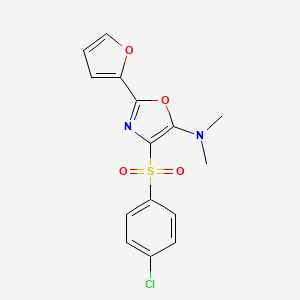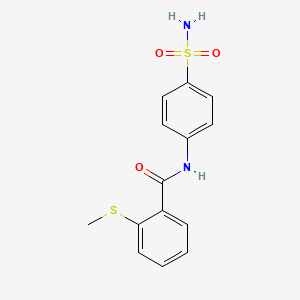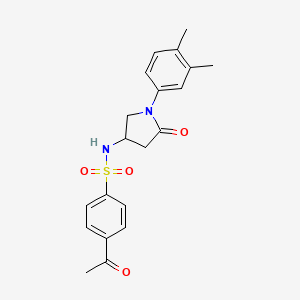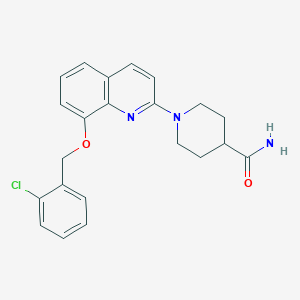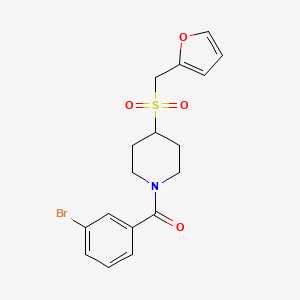
(3-Bromophenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3-Bromophenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone is a synthetic molecule that appears to be designed for potential use in pharmaceutical or chemical research. It contains several functional groups, including a bromophenyl moiety, a furan ring, a sulfonyl group, and a piperidinyl methanone structure. This combination of groups suggests that the compound could have interesting chemical properties and biological activity.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the paper titled "2,3-Dibromo-1-(Phenylsulfonyl)-1-Propene as a Versatile Reagent for the Synthesis of Furans and Cyclopentenones" discusses the use of 2,3-dibromo-1-(phenylsulfonyl)-1-propene as a reagent for synthesizing furan derivatives . Although the exact synthesis of this compound is not detailed, the methodologies described could potentially be adapted for its synthesis, considering the presence of a furan ring and a sulfonyl group in the target molecule.
Molecular Structure Analysis
The molecular structure of the compound would likely exhibit a planar bromophenyl ring, a five-membered furan ring, and a piperidine ring, which is a six-membered heterocycle containing nitrogen. The sulfonyl group would be a key functional group, potentially affecting the reactivity and solubility of the compound. The presence of these diverse functional groups would influence the overall three-dimensional conformation of the molecule and its potential interactions with biological targets.
Chemical Reactions Analysis
The bromophenyl group in the compound suggests that it could undergo further chemical reactions, such as coupling reactions or nucleophilic substitutions, given the reactivity of bromine. The furan ring could participate in Diels-Alder reactions or could be functionalized through various organic transformations. The sulfonyl group could be involved in sulfonation reactions or could act as a leaving group in certain conditions. The piperidine moiety could be modified through reactions at the nitrogen atom or the adjacent carbon atoms.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The bromine atom would contribute to the compound's density and molecular weight. The polar sulfonyl group would affect the solubility in polar solvents and could also influence the boiling and melting points. The aromatic rings and the heterocycles would contribute to the compound's UV-Vis absorption characteristics, making it potentially useful for spectroscopic analysis.
Relevant Case Studies
While there are no direct case studies on the compound , related research on brominated compounds and their antioxidant properties can provide insights. For example, the synthesis and antioxidant properties of brominated phenolic compounds have been studied, demonstrating that such compounds can exhibit significant antioxidant power . This suggests that the bromophenyl group in the compound of interest could also confer antioxidant properties, which might be explored in future research studies.
科学的研究の応用
Synthesis and Therapeutic Applications
One study involved the synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives. These compounds showed promising enzyme inhibitory activity, with some exhibiting excellent effects against acetyl- and butyrylcholinesterase, indicating potential as therapeutic agents for conditions like Alzheimer's disease. The molecules were also active against various bacterial strains, highlighting their antimicrobial properties (Hussain et al., 2017).
Corrosion Inhibition
Another application of a similar compound, 4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone, was in the prevention of mild steel corrosion in acidic media. The compound demonstrated better inhibition efficiency, suggesting its potential use as a protective agent against metal corrosion (Singaravelu & Bhadusha, 2022).
Antioxidant Properties
Derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, including those with bromine, were synthesized and showed effective antioxidant power. These compounds, particularly phenol 5, demonstrated potent antioxidant and radical scavenging activities, suggesting their potential use in combating oxidative stress-related diseases (Çetinkaya et al., 2012).
Chemical Synthesis and Structural Analysis
The synthesis of various benzofuran-3-ols starting from salicylic acid, including compounds like (5-bromo-3-hydroxybenzofuran-2-yl)(4-fluorophenyl)methanone, provided insights into their structural characteristics and in vitro cytotoxicity against human cancer cell lines, offering a foundation for further exploration of their therapeutic potential (Nguyễn Tiến Công et al., 2020).
Novel Synthetic Pathways
Research also extends to the development of novel synthetic pathways for creating multifunctional amides with potential applications in Alzheimer's disease treatment. This includes exploring their enzyme inhibition capabilities, cytotoxicity, and chemoinformatic properties to determine their suitability as therapeutic agents (Hassan et al., 2018).
特性
IUPAC Name |
(3-bromophenyl)-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO4S/c18-14-4-1-3-13(11-14)17(20)19-8-6-16(7-9-19)24(21,22)12-15-5-2-10-23-15/h1-5,10-11,16H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVWMEVBEZWVSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2515233.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide](/img/structure/B2515234.png)
![1-[(2-Methyl-1,3-oxazol-4-yl)methyl]-3-methylidenepiperidine](/img/structure/B2515235.png)

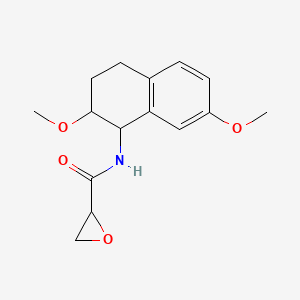

![[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/no-structure.png)

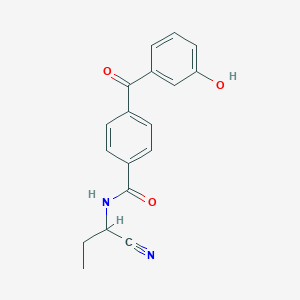
![3-amino-N-(1,3-benzodioxol-5-ylmethyl)-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2515252.png)
